molecular formula C19H16O B13850613 (e)-1-(4-Methoxystyryl)naphthalene

(e)-1-(4-Methoxystyryl)naphthalene

Cat. No.: B13850613
M. Wt: 260.3 g/mol
InChI Key: MQYBSZOXRVIGDM-FMIVXFBMSA-N
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Description

(e)-1-(4-Methoxystyryl)naphthalene is an organic compound that belongs to the class of styryl naphthalenes It is characterized by the presence of a methoxy group attached to the styryl moiety, which is further connected to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-1-(4-Methoxystyryl)naphthalene typically involves the reaction of 4-methoxybenzaldehyde with 1-naphthylmethylphosphonium bromide under Wittig reaction conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired styryl naphthalene product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(e)-1-(4-Methoxystyryl)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the styryl moiety to a saturated alkyl chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated hydrocarbons. Substitution reactions result in various substituted styryl naphthalenes.

Scientific Research Applications

(e)-1-(4-Methoxystyryl)naphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (e)-1-(4-Methoxystyryl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, its potential biological activities may be attributed to its ability to interact with cellular proteins, enzymes, and receptors, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxystyryl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.

    1-(4-Methoxystyryl)anthracene: Contains an anthracene ring, making it structurally similar but with different properties.

Uniqueness

(e)-1-(4-Methoxystyryl)naphthalene is unique due to its specific structural features, such as the presence of both a methoxy group and a naphthalene ring

Properties

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-[(E)-2-(4-methoxyphenyl)ethenyl]naphthalene

InChI

InChI=1S/C19H16O/c1-20-18-13-10-15(11-14-18)9-12-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b12-9+

InChI Key

MQYBSZOXRVIGDM-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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